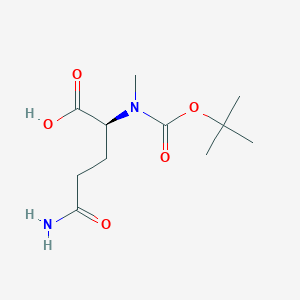

Nalpha-Boc-Nalpha-methyl-L-glutamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H20N2O5 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

(2S)-5-amino-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13(4)7(9(15)16)5-6-8(12)14/h7H,5-6H2,1-4H3,(H2,12,14)(H,15,16)/t7-/m0/s1 |

InChI Key |

UEXFOLGIHMVXKM-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)N)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCC(=O)N)C(=O)O |

Origin of Product |

United States |

Advanced Characterization Techniques for Nα Boc Nα Methyl L Glutamine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Nα-Boc-Nα-methyl-L-glutamine. These techniques provide detailed information about the compound's atomic composition, bonding, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of Nα-Boc-Nα-methyl-L-glutamine in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For instance, the nine equivalent protons of the tert-butoxycarbonyl (Boc) group typically appear as a sharp singlet at approximately 1.44 ppm. acs.org The protons of the glutamine side chain and the N-methyl group exhibit characteristic chemical shifts that are crucial for structural confirmation. The coupling patterns between adjacent protons can further elucidate the connectivity of the molecule. Temperature-dependent NMR studies can also reveal information about conformational dynamics. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. This is particularly useful for identifying the carbonyl carbons of the Boc group and the glutamine side chain, as well as the quaternary carbon of the tert-butyl group.

| ¹H NMR Chemical Shift (δ) Assignments for a related N-Boc protected amino acid |

| Proton |

| -CH₃ (Boc) |

| -CH₂ |

| -CH |

| -NH |

| Data adapted from a study on N-Boc glutamic acid. researchgate.net |

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in Nα-Boc-Nα-methyl-L-glutamine. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic absorption bands for this compound include:

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group.

Vibrations associated with the tert-butyl group of the Boc protecting group.

N-H stretching and bending vibrations from the amide group of the glutamine side chain.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of Nα-Boc-Nα-methyl-L-glutamine and for its separation from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical determination of purity and the preparative isolation of Nα-Boc-Nα-methyl-L-glutamine. researchgate.net By utilizing a stationary phase, such as a C18 column, and a suitable mobile phase, different components in a mixture can be separated based on their polarity and affinity for the stationary phase. acs.org

For analytical purposes, HPLC can be used to quantify the purity of a sample by measuring the area of the peak corresponding to the target compound relative to any impurity peaks. researchgate.net Method validation, including parameters like linearity, accuracy, and precision, is crucial for reliable results. researchgate.net Preparative HPLC, on the other hand, is employed to isolate larger quantities of the pure compound from a synthetic mixture. acs.org

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions involving Nα-Boc-Nα-methyl-L-glutamine. acs.org By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized. acs.org Staining agents, such as potassium permanganate (B83412) (KMnO₄) or ninhydrin, can be used to visualize the spots on the TLC plate. acs.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of Nα-Boc-Nα-methyl-L-glutamine. This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in determining the elemental composition. acs.org

Conformational Landscape and Molecular Interactions of Nα Boc Nα Methyl L Glutamine

Computational Chemistry Approaches to Conformational Analysis

Due to the complexity of experimentally determining the full conformational space of flexible molecules, computational chemistry serves as a powerful tool. Methods such as Ab Initio and Density Functional Theory (DFT) are employed to model the geometry and energetics of different conformers. While direct computational studies specifically on Nα-Boc-Nα-methyl-L-glutamine are not prevalent in the reviewed literature, extensive research on the closely related model compound, N-acetyl-L-glutamine-N-methylamide, provides significant insights. The N-acetyl group mimics the peptide bond environment, making this model highly relevant for understanding the behavior of Nα-Boc-Nα-methyl-L-glutamine within a peptide chain.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and DFT calculations have been instrumental in exploring the conformational preferences of glutamine derivatives. For instance, studies on N-acetyl-L-glutamine-N-methylamide have utilized methods like RHF/3-21G, RHF/6-31G(d), and B3LYP/6-31G(d) to map its potential energy surface. acs.org These calculations reveal the relative energies of various conformers and the energy barriers between them. DFT methods, in particular, offer a good balance between computational cost and accuracy for systems of this size, providing reliable geometric and energetic information. nih.gov The choice of basis set and functional is crucial for obtaining accurate results, with larger basis sets generally yielding more precise energies and geometries. chemicalbook.com

Exploration of Potential Energy Surfaces for Backbone and Side-Chain Rotamers

The conformational space of Nα-Boc-Nα-methyl-L-glutamine is defined by the rotational freedom around its backbone and side-chain dihedral angles. The key dihedral angles include the backbone angles phi (φ) and psi (ψ), and the side-chain angles chi1 (χ1), chi2 (χ2), and chi3 (χ3).

A comprehensive exploration of the potential energy surface of N-acetyl-L-glutamine-N-methylamide, a proxy for Nα-Boc-Nα-methyl-L-glutamine, identified 59 stable conformers. acs.org This is a reduction from the theoretically expected 81 conformers, indicating that certain combinations of dihedral angles are sterically disfavored. The study of rotamer libraries for glutamine in proteins shows distinct clustering of side-chain dihedral angles, which are influenced by the local backbone conformation. isotope.com

The relative energies of different conformers are determined by a delicate balance of intramolecular interactions, including hydrogen bonds and steric repulsions. The N-methylation on the alpha-amino group, a key feature of the target molecule, is known to reduce the number of accessible backbone conformers compared to its non-methylated counterpart. nih.gov

Table 1: Calculated Relative Energies of Selected Conformers of a Model Glutamine Derivative (Based on data from N-acetyl-L-glutamine-N-methylamide)

| Conformer ID | Backbone Conformation | Side-Chain Conformation | Relative Energy (kcal/mol) |

| 1 | β-sheet like | Extended | 0.00 |

| 2 | Helical like | Folded | 1.25 |

| 3 | Turn like | Partially Folded | 2.50 |

| 4 | Extended | Folded | 3.10 |

This table is illustrative and based on findings for a model compound. The exact energies for Nα-Boc-Nα-methyl-L-glutamine may vary.

Analysis of Intramolecular Interactions

The stability of the different conformers of Nα-Boc-Nα-methyl-L-glutamine is governed by a network of intramolecular interactions. These non-covalent forces, though individually weak, collectively play a significant role in defining the molecule's preferred three-dimensional structure.

Hydrogen Bonding Networks and Their Energetic Contributions

Intramolecular hydrogen bonds are critical in stabilizing specific conformations. In glutamine derivatives, the side-chain amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These can form hydrogen bonds with the backbone amide and carboxyl groups. nih.gov Theoretical modeling has shown that hydrogen bonds involving the side-chain amide are numerous and contribute significantly to the stability of folded conformations. nih.gov

In a model system, intramolecular hydrogen bonds were found to be prevalent, with interactions between the side chain and the backbone being particularly important. acs.org The formation of these hydrogen bonds can shield polar groups, which has been hypothesized to improve membrane permeability in larger molecules. nih.gov The energy of these hydrogen bonds can be estimated using computational methods, and they are a key factor in the relative energy differences between conformers. The glutamine side-chain amide can also form hydrogen bonds with itself in larger peptides or aggregates, a phenomenon that is important in the structure of certain amyloids. mdpi.com

Steric and Electronic Effects of N-α-Methylation and Boc Protection

The introduction of the N-α-methyl and N-α-Boc groups has profound steric and electronic consequences. The bulky tert-butyl group of the Boc protecting group introduces significant steric hindrance, which can restrict the conformational freedom of the backbone. This steric bulk will influence the accessible φ and ψ angles.

Table 2: Comparison of Properties of L-Glutamine and its Nα-Boc-Nα-methyl Derivative

| Property | L-Glutamine | Nα-Boc-Nα-methyl-L-glutamine |

| Hydrogen Bond Donors | 3 | 2 |

| Rotatable Bonds | 4 | Increased due to Boc group |

| Steric Hindrance at Nα | Low | High |

| Lipophilicity (LogP) | Low | Significantly Increased |

| Conformational Flexibility | High | Restricted |

Solid-State Structural Determination

The definitive experimental method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation in the crystalline environment.

Despite a thorough review of the current scientific literature and crystallographic databases, no solid-state structural data for Nα-Boc-Nα-methyl-L-glutamine could be located. The determination of the crystal structure of this compound would be a valuable contribution to understanding its conformational preferences and intermolecular interactions in the solid state, which could then be compared with the computational predictions for the gas phase and in solution.

A comprehensive X-ray crystallographic analysis of Nα-Boc-Nα-methyl-L-glutamine, detailing its specific molecular geometry and crystal packing, is not available in publicly accessible research literature and structural databases.

Extensive searches of chemical and crystallographic databases, as well as the broader scientific literature, did not yield any published single-crystal X-ray diffraction data for the compound Nα-Boc-Nα-methyl-L-glutamine. Therefore, the detailed research findings, including data tables of bond lengths, bond angles, torsion angles, and a description of the crystal packing and intermolecular interactions for this specific molecule, cannot be provided.

While X-ray crystallography is a definitive technique for determining the three-dimensional structure of molecules in the solid state, providing precise information on atomic coordinates, bond characteristics, and conformational preferences, such a study has not been reported for Nα-Boc-Nα-methyl-L-glutamine.

For context, crystallographic analyses of related, non-methylated compounds such as Nα-Boc-L-glutamine would typically reveal the conformation of the amino acid backbone and side chain, as well as the geometry of the tert-butoxycarbonyl (Boc) protecting group. These studies also elucidate the network of intermolecular interactions, such as hydrogen bonds, that dictate how the molecules arrange themselves in a crystalline lattice. However, the introduction of a methyl group on the alpha-nitrogen in Nα-Boc-Nα-methyl-L-glutamine would significantly influence its conformational landscape and crystal packing, making direct extrapolation from non-methylated analogues speculative.

Without experimental data from an X-ray crystallographic study of Nα-Boc-Nα-methyl-L-glutamine, a scientifically accurate and detailed discussion under the requested outline is not possible.

Applications of Nα Boc Nα Methyl L Glutamine in Chemical Biology and Organic Synthesis Research

Nα-Boc-Nα-methyl-L-Glutamine as a Building Block in Peptide Synthesis

The incorporation of Nα-Boc-Nα-methyl-L-glutamine into peptide chains is a strategic approach to modulate the properties of the resulting peptides. The Boc group provides temporary protection of the alpha-amine, a crucial step in the stepwise assembly of amino acids into a peptide. peptide.comyoutube.com

Facilitating Complex Peptide Chain Elongation

The synthesis of peptides, especially those with complex sequences or a high propensity for aggregation, can be challenging. peptide.com The presence of the N-methyl group in Nα-Boc-Nα-methyl-L-glutamine can disrupt the hydrogen bonding networks that often lead to the formation of secondary structures and subsequent aggregation during synthesis. This disruption helps to keep the growing peptide chain more solvated and accessible for subsequent coupling reactions, thereby facilitating the elongation of complex peptide chains.

Furthermore, the Boc protecting group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS). peptide.com The Boc group is stable under the basic conditions used for coupling but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence. peptide.comyoutube.com This orthogonal protection strategy is essential for the controlled, stepwise synthesis of peptides. peptide.com

Impact of N-α-Methylation on Peptide Conformation and Activity

N-α-methylation, the introduction of a methyl group to the amide nitrogen of the peptide backbone, has a profound impact on the conformation and biological activity of peptides. nih.govnih.gov This modification restricts the conformational freedom of the peptide backbone by introducing steric hindrance, which can favor specific secondary structures. researchgate.net The N-methyl group can also influence the cis/trans isomerization of the peptide bond, further shaping the three-dimensional structure of the peptide. researchgate.net

By locking the peptide into a more defined conformation, N-methylation can enhance its binding affinity and selectivity for its biological target. nih.govnih.gov This is because the pre-organized conformation may more closely resemble the bioactive conformation required for receptor binding, reducing the entropic penalty upon binding. Moreover, N-methylation can protect the peptide from enzymatic degradation by proteases, which often recognize and cleave specific peptide bond conformations. This increased metabolic stability is a significant advantage in the development of peptide-based therapeutics. nih.gov

| Feature | Impact of N-α-Methylation |

| Conformation | Restricts backbone flexibility, can induce specific secondary structures. researchgate.net |

| Activity | Can enhance binding affinity and selectivity for biological targets. nih.govnih.gov |

| Metabolic Stability | Increases resistance to enzymatic degradation by proteases. nih.gov |

Strategies for Solid-Phase Peptide Synthesis (SPPS) Integration

The integration of Nα-Boc-Nα-methyl-L-glutamine into solid-phase peptide synthesis (SPPS) protocols requires specific considerations. The coupling of N-methylated amino acids can be more challenging than that of their non-methylated counterparts due to the increased steric hindrance around the alpha-amine. nih.gov To overcome this, more potent coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are often employed to facilitate efficient amide bond formation. peptide.com

The general SPPS cycle involving a Boc-protected amino acid is as follows:

Attachment: The C-terminal amino acid is attached to a solid support (resin). youtube.com

Deprotection: The Boc protecting group on the N-terminus of the resin-bound amino acid is removed using an acid like TFA. peptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base to free the amine for the next coupling step. peptide.com

Coupling: The next Nα-Boc-protected amino acid (in this case, Nα-Boc-Nα-methyl-L-glutamine) is activated and coupled to the free amine of the growing peptide chain. peptide.com

Washing: The resin is washed to remove excess reagents and byproducts. youtube.com These steps are repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. youtube.com

Design and Synthesis of Modified Amino Acid Derivatives and Peptidomimetics

The unique properties of Nα-Boc-Nα-methyl-L-glutamine also make it a valuable starting material for the design and synthesis of modified amino acid derivatives and peptidomimetics, which are compounds that mimic the structure and function of natural peptides.

Exploration of Glutamine Analogues for Biochemical Probe Development

Glutamine is a crucial amino acid involved in numerous metabolic pathways, and its dysregulation is implicated in various diseases, including cancer. nih.gov Glutamine analogues are therefore valuable tools for studying these pathways and can serve as biochemical probes to investigate the function of glutamine-utilizing enzymes. frontiersin.org Nα-Boc-Nα-methyl-L-glutamine can be chemically modified at its side chain to introduce reporter groups such as fluorescent tags or biotin, creating probes to visualize and track glutamine metabolism within cells. The N-methylation can also confer increased stability to these probes against enzymatic degradation, allowing for more prolonged studies. The development of such probes can be facilitated by biocatalytic methods, for instance using hydroxylases to introduce functional groups at specific positions. nih.gov

Q & A

Q. What strategies are recommended for studying the in vivo stability and metabolic fate of this compound?

- Methodological Answer : Radiolabeled (¹⁴C) analogs are administered to model organisms, with tissues and plasma analyzed via scintillation counting and LC-MS/MS. Key metabolites include Boc-methylamine (detected in urine) and free glutamine (in hepatic extracts). Microdosing studies in humanized liver mice provide translational insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.